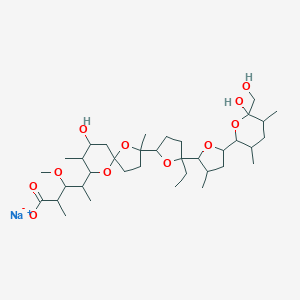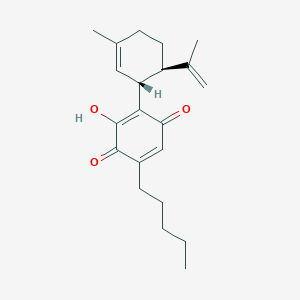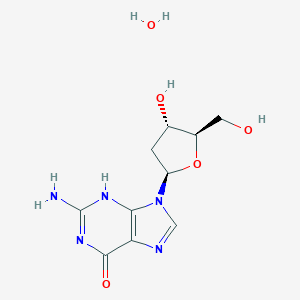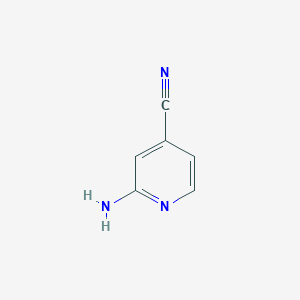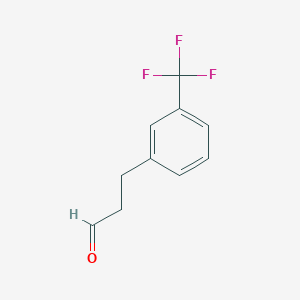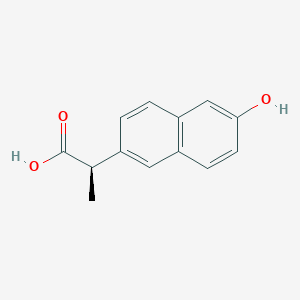
(R)-O-Desmethyl Naproxen
描述
Synthesis Analysis
(R)-O-Desmethyl Naproxen and its metabolites, including 6-O-desmethylnaproxen, have been synthesized and studied for their chemical properties and biological activities. These compounds have been produced through both enzymatic and chemical synthesis methods, highlighting their significance in drug metabolism and environmental presence (Andersen & Hansen, 1992).
Molecular Structure Analysis
The molecular structure of Naproxen, closely related to (R)-O-Desmethyl Naproxen, has been refined using X-ray diffraction techniques, providing insights into its crystallographic properties and intermolecular interactions (Kim, Song, & Park, 1987).
Chemical Reactions and Properties
The reactivity and chemical properties of (R)-O-Desmethyl Naproxen have been explored through its interactions with various substances, including its role in the formation of complex molecular structures and its environmental detection as a contaminant. These studies underline the compound's environmental impact and its potential for further chemical investigations (Selke, Scheurell, Shah, & Hühnerfuss, 2010).
Physical Properties Analysis
The solubility, volumetric, and compressibility properties of Naproxen, which are relevant to (R)-O-Desmethyl Naproxen, have been studied in various solvents. These studies offer valuable information on the physicochemical characteristics of the drug and its metabolites, aiding in the understanding of their behavior in different environments (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).
Chemical Properties Analysis
The enantiomeric separation and analysis of Naproxen and its metabolites, including (R)-O-Desmethyl Naproxen, have been achieved through various chromatographic techniques. These studies not only provide insights into the compound's enantiomeric purity but also demonstrate its pharmacokinetic behavior and environmental detection (Andersen & Hansen, 1992; Dionísio et al., 2020).
科学研究应用
Solubility and Physicochemical Properties
Research has focused on enhancing the solubility of Naproxen by exploring its behavior in various solvents, including deep eutectic solvents (DES). The solubility of Naproxen increases with the concentration of DES and temperature, indicating strong interactions between Naproxen and DES. This finding could improve drug formulation and delivery methods for more efficient therapeutic effects (Mokhtarpour et al., 2019).
Environmental Impact and Degradation
Studies have also examined the environmental impact of Naproxen, including its stability and removal in wastewater treatment processes. An advanced wastewater treatment plant utilizing ultra-filtration, activated charcoal, and reverse osmosis showed efficiency in removing Naproxen, suggesting the potential for improving water purification technologies (Qurie et al., 2014). Additionally, research on the degradation of Naproxen by various chemical processes has provided insights into potential methods for reducing its presence in the environment, thereby mitigating its impact on ecosystems (Arany et al., 2013).
安全和危害
®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
未来方向
属性
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-O-Desmethyl Naproxen | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

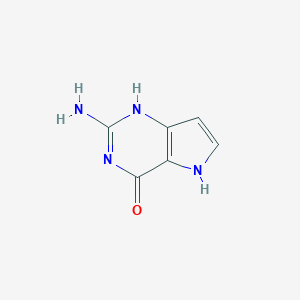



![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
